molecular formula C12H21NO4 B2886140 Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate CAS No. 2243515-64-0

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate

Cat. No. B2886140
CAS RN: 2243515-64-0
M. Wt: 243.303
InChI Key: WCXIEBYEAQBJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a chemical compound with diverse applications in scientific research. It is also known as tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate . Its versatile nature makes it valuable for various experiments, offering opportunities for groundbreaking discoveries.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, has been reported . The InChI code is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, include a molecular weight of 269.34, storage temperature of 4 degrees Celsius, and a physical form of oil .

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Diels-Alder Reactions : Carbamate derivatives are utilized in Diels-Alder reactions, serving as precursors in the synthesis of complex organic molecules. For instance, tert-butyl carbamate derivatives have been studied for their roles in intramolecular Diels-Alder reactions, highlighting their utility in the construction of cyclic compounds with potential applications in pharmaceuticals and agrochemicals (Padwa, Brodney, & Lynch, 2003).

  • Crystallography and Hydrogen Bonding : Studies on carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have demonstrated the significance of hydrogen bonding in determining molecular architecture. These interactions are crucial for understanding the crystalline structures of pharmaceutical compounds, which in turn influences their stability and bioavailability (Das et al., 2016).

  • Process Development : The development of scalable synthetic processes for carbamate derivatives is vital for their application in large-scale manufacturing. For example, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in pharmaceutical production, showcases the importance of efficient synthetic routes in drug development (Li et al., 2012).

Molecular Interactions and Assembly

  • Molecular Self-Assembly : The study of carbamate derivatives extends to the field of materials science, where their self-assembly properties are explored for the creation of novel materials. The self-assembly of molecules through hydrogen bonding and other interactions can lead to the development of materials with unique optical, electronic, or mechanical properties.

  • Chemical Transformations : Carbamate derivatives are key intermediates in a variety of chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, demonstrating their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The safety information for a similar compound, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has diverse applications in scientific research, offering opportunities for groundbreaking discoveries. Its versatile nature makes it valuable for various experiments, and it can serve as a useful building block/intermediate in the synthesis of several novel organic compounds .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXIEBYEAQBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.